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molecular formula C10H10BrNO B8466168 2-(6-bromo-1H-indol-1-yl)ethanol

2-(6-bromo-1H-indol-1-yl)ethanol

Cat. No. B8466168
M. Wt: 240.10 g/mol
InChI Key: ARADXZJVVSTZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169797B2

Procedure details

KOH (571 mg, 10.2 mmol) was stirred in 5 mL of anhydrous DMSO at room temperature. 6-Bromoindole (500 mg, 2.55 mmol) was added as solid. After 30 min, 2-bromoethanol (181 μL, 2.55 mmol) was added to the green solution, which was then stirred at room temperature overnight. Water was then added and the reaction mixture was extracted with ethyl acetate (2×25 mL). The organic layer was then washed with water and brine, dried over Na2SO4, evaporated in vacuo. MPLC purification of the crude product provided the titled compound as a light brown oil (344 mg, 56% yield).
Name
Quantity
571 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
181 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
56%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1.Br[CH2:14][CH2:15][OH:16].O>CS(C)=O>[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][N:10]2[CH2:14][CH2:15][OH:16])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
571 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC=C2C=CNC2=C1
Step Three
Name
Quantity
181 μL
Type
reactant
Smiles
BrCCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
The organic layer was then washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
MPLC purification of the crude product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C2C=CN(C2=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 344 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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